molecular formula C15H14O5 B6405693 4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261969-84-9

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6405693
CAS RN: 1261969-84-9
M. Wt: 274.27 g/mol
InChI Key: KEWUFPHOGSWBOD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-hydroxybenzoic acid, 95% (also known as 4-DHB) is a phenolic acid with a wide range of applications in scientific research. It is a hydrophobic compound that shows a strong affinity for proteins, lipids, and other biomolecules. It is commonly used as a reagent in organic synthesis, as a chromogenic reagent, and as a fluorescent probe in biological assays. 4-DHB is also used in the synthesis of various drug compounds, including antifungal agents, inhibitors of cytochrome P450, and inhibitors of the enzyme matrix metalloproteinase-2.

Scientific Research Applications

4-DHB is a useful reagent in a variety of scientific research applications. It is used as a chromogenic reagent in the detection of proteins, lipids, and other biomolecules. It is also used as a fluorescent probe in biochemical assays. 4-DHB is also used in the synthesis of various drug compounds, including antifungal agents, inhibitors of cytochrome P450, and inhibitors of the enzyme matrix metalloproteinase-2.

Mechanism of Action

The mechanism of action of 4-DHB is not fully understood. However, it is known to interact with proteins, lipids, and other biomolecules, forming complexes that can alter the activity of enzymes and other proteins. It is thought to act as a competitive inhibitor of enzymes, as well as a chelator of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DHB are not fully understood. However, it has been shown to interact with proteins, lipids, and other biomolecules, forming complexes that can alter the activity of enzymes and other proteins. In addition, it has been shown to inhibit the activity of the enzyme matrix metalloproteinase-2, which is involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-DHB in lab experiments is its high affinity for proteins, lipids, and other biomolecules. This makes it an ideal reagent for the detection and quantification of these molecules in biological samples. However, the use of 4-DHB in lab experiments is limited by its hydrophobicity, which can make it difficult to dissolve in aqueous solutions.

Future Directions

The potential applications of 4-DHB in scientific research are vast. Further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. In addition, further research is needed to explore its potential applications in drug synthesis and development, as well as its potential use as a therapeutic agent. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 4-DHB.

Synthesis Methods

4-DHB can be synthesized by several methods, including the Williamson ether synthesis, the Stille coupling, and the Sonogashira coupling. The Williamson ether synthesis is a simple and cost-effective method for the synthesis of 4-DHB. It involves the reaction of a phenol and an alkyl halide in the presence of a base, such as potassium carbonate. The Stille coupling is a more efficient method for the synthesis of 4-DHB. It involves the reaction of an organostannane and an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organosilane.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-6-4-9(8-14(13)20-2)11-5-3-10(15(17)18)7-12(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWUFPHOGSWBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690841
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-84-9
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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